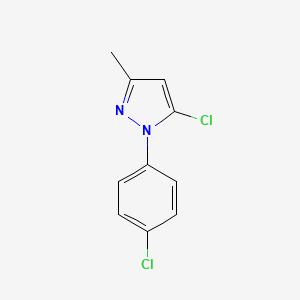![molecular formula C16H13N3O2 B6616438 phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate CAS No. 1456404-92-4](/img/structure/B6616438.png)
phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate (PIPC) is an organophosphate ester compound that has been studied for its potential applications in scientific research. It is a colorless, odorless, and water-soluble compound, which makes it ideal for use in a variety of laboratory experiments. PIPC is a relatively new compound and has only recently been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as acetylcholinesterase and carboxylesterase. This compound is believed to bind to the active site of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have an effect on the nervous system. In animal studies, this compound has been shown to cause a decrease in locomotor activity and an increase in anxiety-like behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate has several advantages for use in laboratory experiments. It is a relatively simple and efficient compound to synthesize, and it is colorless, odorless, and water-soluble. This makes it ideal for use in a variety of laboratory experiments. However, this compound is a relatively new compound, and its effects on the nervous system are not yet fully understood. Therefore, its use in laboratory experiments should be done with caution.
Orientations Futures
The potential applications of phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate in scientific research are still being explored. Possible future directions for research include further investigation into the mechanism of action of this compound and its effects on the nervous system. Additionally, further studies into the potential use of this compound as a drug delivery system and its use in the synthesis of other compounds are warranted. Furthermore, further research is needed to determine the long-term effects of this compound on the body and its potential toxicity.
Méthodes De Synthèse
Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate is synthesized via a two-step process. The first step involves the reaction of phenyl isocyanate with 1-amino-2-imidazole, yielding an intermediate product. This intermediate product then undergoes a second reaction with phosphorous oxychloride to form this compound. The synthesis of this compound is relatively simple and efficient, making it an ideal compound for laboratory experiments.
Applications De Recherche Scientifique
Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate has been studied for its potential applications in scientific research. It has been used in studies on the inhibition of enzymes, such as acetylcholinesterase and carboxylesterase. This compound has also been studied for its potential use in the synthesis of other compounds and for its potential as a drug delivery system.
Propriétés
IUPAC Name |
phenyl N-(2-imidazol-1-ylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(21-13-6-2-1-3-7-13)18-14-8-4-5-9-15(14)19-11-10-17-12-19/h1-12H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXJWSJGZSEYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)











